molecular formula C9H8BrFO2 B1289622 2-(5-Bromo-2-fluorophenyl)-1,3-dioxolane CAS No. 679840-30-3

2-(5-Bromo-2-fluorophenyl)-1,3-dioxolane

Cat. No. B1289622
M. Wt: 247.06 g/mol
InChI Key: WWJNPWYIXIIEJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of dioxolane derivatives can involve various strategies, including condensation reactions, halogenation, and protection-deprotection steps. For instance, the synthesis of "1,3-dioxolane-4,5-bis(bromomethyl)-2-phenyl" involves benzaldehyde condensation, reduction, sulfonylation, and bromination . Similarly, the synthesis of "2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride" includes amination and cyclization steps . These methods could potentially be adapted for the synthesis of "2-(5-Bromo-2-fluorophenyl)-1,3-dioxolane" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure and conformation of dioxolane derivatives can be analyzed using various spectroscopic and computational techniques. For example, the structure of "5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane" was investigated using NMR spectroscopy and X-ray analysis, revealing that the molecule exists in a chair conformation with an equatorial phenyl group . Similarly, the molecular structure of "1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone" was optimized using computational methods, and the geometrical parameters were found to be in agreement with experimental data . These techniques could be applied to determine the structure and conformation of "2-(5-Bromo-2-fluorophenyl)-1,3-dioxolane."

Chemical Reactions Analysis

The reactivity of dioxolane derivatives can be influenced by the substituents on the phenyl ring and the dioxolane moiety. The presence of bromo and fluoro groups can make the compound a candidate for further functionalization through nucleophilic substitution reactions. For example, the synthesis of "2,5-dibromo-3-(1,1-difluoroalkyl)thiophenes" involves a desulfurative-fluorination-bromination reaction . The compound "2-Fluoro-4,4,5,5-tetramethyl-1,3-dioxolane" was used to determine rate constants for ion pair formations, indicating its potential use in studying reaction kinetics .

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-(5-Bromo-2-fluorophenyl)-1,3-dioxolane" can be inferred from related compounds. For instance, the crystal structure of "(4S,5S)-4,5-dicarboxamide-2-(2-bromophenyl)-1,3-dioxolane" was determined, and its melting point and other physical properties were characterized . The presence of halogen atoms is likely to affect the compound's density, melting point, and solubility. Additionally, the electronic properties such as HOMO-LUMO gap and molecular electrostatic potential can be analyzed using computational methods, as done for the pyrazole derivative .

Scientific Research Applications

  • Field : Medicinal Chemistry .
  • Summary : (5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone is an important organic intermediate in medicinal chemistry . Pyrazinyl ketones are a class of biologically active compounds with potential pharmaceutical and commercial value . In particular, pyrazine compounds and their derivatives have various biological and pharmacological properties, such as anti-inflammatory, antiviral, antitumor, antioxidant, antimycobacterial and cytostatic activities .
  • Methods : The compound was obtained by an unreported synthetic method. The structure of the compound was confirmed by 1H NMR, 13C NMR, MS, FT-IR, and single crystal X-ray diffraction methods .
  • Results : The frontier molecular orbitals and molecular electrostatic potentials of the compound were analyzed by DFT to further understand the reactivity and stability of the title compound .

Safety And Hazards

Safety data sheets for similar compounds indicate that they can be harmful if swallowed or inhaled, and can cause severe skin burns and eye damage .

properties

IUPAC Name

2-(5-bromo-2-fluorophenyl)-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c10-6-1-2-8(11)7(5-6)9-12-3-4-13-9/h1-2,5,9H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWJNPWYIXIIEJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(C=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50594020
Record name 2-(5-Bromo-2-fluorophenyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Bromo-2-fluorophenyl)-1,3-dioxolane

CAS RN

679840-30-3
Record name 2-(5-Bromo-2-fluorophenyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 3 neck round bottom flask, fitted with a Dean-Stark apparatus, was added 5-bromo-2-fluorobenzaldehyde (5 g, 24.6 mmol), ethane-1,2-diol (4.12 ml, 73.9 mmol), and p-toluenesulfonic acid (424 mg, 2.46 mmol). The resulting mixture was placed under nitrogen, dissolved in anhydrous toluene (100 ml) and heated under reflux for 18 h. After cooling, the mixture was concentrated in vacuo. The residue was diluted with EtOAc (50 ml) and the organic phase was washed with sat. NaHCO3 solution (30 ml), brine (30 ml), dried (Na2SO4) and concentrated in vacuo. The crude residue was purified by column chromatography with heptane/EtOAc (95:5) as the eluent to give the title compound (4.69 g, 77%). The structure was confirmed by 1H NMR.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.12 mL
Type
reactant
Reaction Step One
Quantity
424 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
77%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

5-Bromo-2-fluorobenzaldehyde (14.6 mL, 0.123 mol, Avocado) is combined with 4-methylbenzenesulfonic acid hydrate (2.34 g, 12.0 mmol, Aldrich), ethylene glycol (13.7 mL, 0.25 mol, Mallinkrodt) and toluene (75 mL). The mixture is heated to reflux overnight. The resulting solution is diluted into EtOAc (100 mL) and washed 2× with saturated NaHCO3, 1× with water and 1× with brine (170 mL ea). The organic layer is dried over Na2SO4 and filtered. The solvent is removed by rotary evaporation and the product is purified on a Biotage Flash 75L (800 g silica) cartridge using 96:3:1 heptane:EtOAc:TEA as eluent.
Quantity
14.6 mL
Type
reactant
Reaction Step One
Quantity
2.34 g
Type
reactant
Reaction Step Two
Quantity
13.7 mL
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods V

Procedure details

A mixture of 5-bromo-2-fluoro-benzaldehyde (24.92 g, 123.2 mmol), ethylene glycol (21.0 mL, 369.6 mmol), toluene (650 mL), and TsOH (2.49 g, 12.4 mmol) were heated at reflux under a N2 atmosphere in a flask fitted with a Dean Stark trap and condenser. After 18 h, the mixture was cooled to rt, washed with a satd. aq. NaHCO3 and brine, dried (MgSO4), and concentrated. Purification by FCC (EtOAc/hexanes) gave the desired product (28.74 g, 95%) as an oil. 1H NMR (CDCl3): 7.68-7.63 (m, 1H), 7.45-7.39 (m, 1H), 6.98-6.91 (m, 1H), 6.05-6.00 (m, 1H), 4.12 (br s, 2H), 4.02 (br s, 2H).
Quantity
24.92 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Name
Quantity
2.49 g
Type
reactant
Reaction Step One
Quantity
650 mL
Type
solvent
Reaction Step One
Yield
95%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.